molecular formula C16H17N5O2S B2376888 8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)quinoline CAS No. 1798539-17-9

8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)quinoline

Cat. No. B2376888
CAS RN: 1798539-17-9
M. Wt: 343.41
InChI Key: KQKVYXBVPPNWDG-UHFFFAOYSA-N
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Description

The compound “8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)quinoline” is a chemical compound with the molecular formula C16H17N5O2S and a molecular weight of 343.41. It is a type of 1H-1,2,3-triazole analog .


Synthesis Analysis

The synthesis of 1H-1,2,3-triazole analogs, such as the compound , often involves “Click” chemistry and Suzuki–Miyaura cross-coupling reactions in an aqueous medium . The starting material for the synthesis of triazole was (S)-(-) ethyl lactate .


Molecular Structure Analysis

The molecular structure of 1H-1,2,3-triazole analogs, including the compound , is characterized by the presence of a 1H-1,2,3-triazole ring . This ring plays a vital role in pharmaceuticals and agrochemicals due to its broad range of applications in biomedicinal, biochemical, and material sciences .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-1,2,3-triazole analogs include “Click” chemistry and Suzuki–Miyaura cross-coupling reactions . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .

Future Directions

The future directions for research on 1H-1,2,3-triazole analogs, such as the compound , could involve further exploration of their potential as inhibitors against various enzymes . Additionally, the development of more effective and potent analogs is one of the most clinical challenges in modern medicinal chemistry .

properties

IUPAC Name

8-[4-(triazol-1-yl)piperidin-1-yl]sulfonylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c22-24(23,15-5-1-3-13-4-2-8-17-16(13)15)20-10-6-14(7-11-20)21-12-9-18-19-21/h1-5,8-9,12,14H,6-7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKVYXBVPPNWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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